Cas no 1805984-74-0 (6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine)

6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H4F3N3O2/c8-7(9,10)15-6-3(2-11)4(14)1-5(12)13-6/h1H,(H3,12,13,14)
- InChI Key: MSMVAVMZRXQRES-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C#N)C(C=C(N)N1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 413
- Topological Polar Surface Area: 88.1
- XLogP3: 1
6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026003450-1g |
6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine |
1805984-74-0 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
Alichem | A026003450-500mg |
6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine |
1805984-74-0 | 97% | 500mg |
$1,048.60 | 2022-04-01 |
6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
Additional information on 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine
Introduction to 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine (CAS No. 1805984-74-0)
6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine, a compound with the chemical formula C₇H₄F₃N₄O₂, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1805984-74-0, has garnered significant attention due to its unique structural properties and potential applications in drug development. The presence of multiple functional groups, including an amino group (–NH₂), a cyano group (–CN), a hydroxyl group (–OH), and a trifluoromethoxy group (-OCH₂CF₃), makes it a valuable building block for synthesizing complex molecules.
The compound's structure is characterized by a pyridine core, which is a common scaffold in many biologically active molecules. The pyridine ring itself is a six-membered aromatic heterocycle containing one nitrogen atom, which contributes to its stability and reactivity. The various substituents attached to the pyridine ring not only influence the electronic properties of the molecule but also play crucial roles in its interactions with biological targets.
In recent years, there has been growing interest in developing novel compounds with enhanced bioavailability and reduced toxicity. The trifluoromethoxy group, in particular, is known for its ability to improve metabolic stability and binding affinity. This feature has made 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted in the treatment of various diseases, including cancer. The combination of the amino, cyano, hydroxyl, and trifluoromethoxy groups provides multiple sites for functionalization, allowing researchers to design molecules with specific binding profiles. For instance, the amino group can be used to form amide or urea linkages, while the cyano group can participate in hydrogen bonding or act as a bioisostere for other functional groups.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery. The introduction of fluorine atoms into molecular structures can lead to improved pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation. In the case of 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine, the trifluoromethoxy group not only enhances these properties but also influences the electronic distribution across the molecule, potentially affecting its binding mode to biological targets.
The hydroxyl group present in this compound also offers opportunities for further chemical modification. Hydroxyl groups can participate in hydrogen bonding, both as donors and acceptors, which is crucial for designing molecules that interact effectively with biological receptors. Additionally, hydroxyl groups can be oxidized or reduced to introduce additional functional diversity into the molecule.
In addition to its applications in pharmaceuticals, this compound has shown potential in agrochemical research. Pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The unique combination of functional groups in 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine makes it a valuable starting material for developing new agrochemical agents with improved efficacy and environmental safety.
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and oxidation processes. The use of advanced catalytic systems has also been explored to improve reaction efficiency and reduce waste generation.
Evaluation of the compound's biological activity has been conducted using various in vitro assays. These studies have revealed promising results regarding its potential as an inhibitor of certain kinases and other enzymes involved in disease pathways. Further preclinical studies are needed to fully assess its therapeutic potential and safety profile.
The growing interest in fluorinated pyridines has led to the development of new synthetic methodologies specifically tailored for these compounds. These methodologies often involve transition metal catalysis and photochemical activation, enabling precise control over regioselectivity and stereoselectivity during synthesis. Such advances have made it possible to access complex fluorinated pyridines like 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine more efficiently than ever before.
In conclusion, 6-Amino-3-cyano-4-hydroxy-2-(trifluoromethoxy)pyridine (CAS No. 1805984-74-0) is a multifunctional compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an attractive intermediate for synthesizing biologically active molecules targeting various disease pathways. With ongoing advancements in synthetic chemistry and drug discovery technologies, this compound is poised to play an important role in the development of next-generation therapeutics.
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